Conformational Equilibrium: Solvent-Dependent Cis/Gauche Energy Gap Differentiates Bromoacetone from Chloroacetone and Iodoacetone
Direct head-to-head comparison of 1-haloacetones (Cl, Br, I) reveals that bromoacetone possesses a distinct conformational energy landscape. The energy difference (E_cis − E_gauche) between the cis and gauche conformers in the vapor phase is 1.8 kcal mol⁻¹ for bromoacetone, compared to 1.7 kcal mol⁻¹ for chloroacetone and 1.1 kcal mol⁻¹ for iodoacetone [1]. Notably, in the pure liquid state, the sign of this energy difference inverts to −0.4 kcal mol⁻¹ for bromoacetone, indicating that the more polar cis conformer becomes the dominant species in the condensed phase, whereas chloroacetone exhibits a larger inversion to −1.0 kcal mol⁻¹ and iodoacetone shows −0.5 kcal mol⁻¹ [1]. This differential response to solvent dielectric highlights that bromoacetone's ground-state geometry cannot be extrapolated from its chloro or iodo counterparts.
| Evidence Dimension | Conformational energy difference (E_cis − E_gauche) in kcal mol⁻¹ |
|---|---|
| Target Compound Data | Vapor: 1.8 kcal mol⁻¹ (gauche preferred); Pure liquid: −0.4 kcal mol⁻¹ (cis preferred); CCl₄ solution: 0.9 kcal mol⁻¹ |
| Comparator Or Baseline | Chloroacetone: Vapor 1.7, Pure liquid −1.0, CCl₄ 0.8; Iodoacetone: Vapor 1.1, Pure liquid −0.5, CCl₄ 0.5 |
| Quantified Difference | Bromoacetone exhibits a 0.1 kcal mol⁻¹ higher vapor-phase cis-gauche barrier than chloroacetone, and a 0.6 kcal mol⁻¹ smaller pure-liquid inversion magnitude than chloroacetone. |
| Conditions | 13C NMR and ab initio calculations at B3LYP/6-311++G(d,p) level; vapor, CCl₄ solution, and pure liquid phases. |
Why This Matters
For stereoselective synthesis or reactions sensitive to ground-state geometry, substituting chloroacetone or iodoacetone for bromoacetone will alter the pre-reactive conformational population, potentially compromising diastereoselectivity or reaction trajectory.
- [1] Doi, T. R.; et al. 13C NMR, infrared, solvation and theoretical investigation of the conformational isomerism in 1-haloacetones (X = Cl, Br and I). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy 2005, 61 (9), 2221-2230. View Source
